molecular formula C6H9F2NO B12062887 2-Oxa-5-azabicyclo[2.2.1]heptane, 1-(difluoromethyl)- CAS No. 1357352-57-8

2-Oxa-5-azabicyclo[2.2.1]heptane, 1-(difluoromethyl)-

Cat. No.: B12062887
CAS No.: 1357352-57-8
M. Wt: 149.14 g/mol
InChI Key: UMIPOWFKCNFMAF-UHFFFAOYSA-N
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Description

2-Oxa-5-azabicyclo[221]heptane, 1-(difluoromethyl)- is a bicyclic compound that features both oxygen and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptane, 1-(difluoromethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of the desired bicyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar catalytic processes on a larger scale. The use of robust and scalable catalytic systems is essential for the efficient production of this compound in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-5-azabicyclo[2.2.1]heptane, 1-(difluoromethyl)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-Oxa-5-azabicyclo[2.2.1]heptane, 1-(difluoromethyl)- has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Oxa-5-azabicyclo[2.2.1]heptane, 1-(difluoromethyl)- exerts its effects involves interactions with molecular targets and pathways. For instance, variations in the substituents on the compound can lead to the formation of analogues that interact with γ-amino butyric acid (GABA) receptors . These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxa-5-azabicyclo[2.2.1]heptane, 1-(difluoromethyl)- is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties. This differentiates it from other similar compounds and can influence its reactivity and interactions with biological targets.

Properties

CAS No.

1357352-57-8

Molecular Formula

C6H9F2NO

Molecular Weight

149.14 g/mol

IUPAC Name

1-(difluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C6H9F2NO/c7-5(8)6-1-4(2-10-6)9-3-6/h4-5,9H,1-3H2

InChI Key

UMIPOWFKCNFMAF-UHFFFAOYSA-N

Canonical SMILES

C1C2COC1(CN2)C(F)F

Origin of Product

United States

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